2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
Description
2-({3-Benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidinone core substituted with a benzyl group at position 3 and a sulfanyl-acetamide moiety at position 2. This structure suggests applications in medicinal chemistry, particularly as a kinase inhibitor or enzyme-targeting agent, given the prevalence of pyrimidine derivatives in drug discovery .
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-2-17-10-12-19(13-11-17)26-21(29)16-31-24-27-22-20(9-6-14-25-22)23(30)28(24)15-18-7-4-3-5-8-18/h3-14H,2,15-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXMQLOLSSATCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Sulfanyl Group: This step involves the reaction of the intermediate with a thiol compound.
Acetamide Formation: The final step involves the reaction of the intermediate with 4-ethylphenylamine under suitable conditions to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrido[2,3-d]pyrimidine core can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and functional implications.
Structural Analogues
2.1.1 N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040632-67-4)
- Core Structure: Thieno[3,2-d]pyrimidinone (sulfur-containing heterocycle) vs. pyrido[2,3-d]pyrimidinone (nitrogen-containing heterocycle).
- Substituents: Thieno derivative: 3-methyl, 7-phenyl, N-(4-butylphenyl). Pyrido derivative: 3-benzyl, N-(4-ethylphenyl).
- Molecular Weight: 463.61 g/mol (thieno) vs. ~455.55 g/mol (pyrido, estimated).
- Hydrogen Bonding: Thieno compound has 1 H-bond donor and 5 acceptors; the pyrido analog likely has similar values, with the acetamide group enhancing H-bond capacity .
- Key Differences: The pyrido core’s nitrogen atoms may enhance polarity and binding to polar enzyme active sites compared to the thieno analog’s sulfur atom.
2.1.2 (R)-3-Benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11f)
- Core Structure: Pyrimido[4,5-d]pyrimidinone fused with a benzodiazepine, offering a larger, rigid scaffold.
- Substituents : Multiple aromatic groups (benzyl, phenyl, methylpyridinyl) and a benzodiazepine moiety.
- Functional Implications: The benzodiazepine fusion likely enhances DNA intercalation or topoisomerase inhibition, whereas the pyrido-pyrimidinone target compound may prioritize kinase inhibition .
2.1.3 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Core Structure: Pyrazolo[3,4-d]pyrimidine linked to a chromenone system.
- Substituents : Fluorinated aryl groups and an isopropylbenzamide.
- Fluorine atoms in this analog enhance metabolic stability compared to the target compound’s ethylphenyl group .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide is a member of the pyrido[2,3-d]pyrimidine class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The structure of the compound consists of a pyrido[2,3-d]pyrimidine core with a benzyl group and an ethylphenyl acetamide moiety. This unique arrangement contributes to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C23H24N4O3S |
| Molecular Weight | 420.53 g/mol |
| Chemical Class | Pyrido[2,3-d]pyrimidines |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways. For instance, it may inhibit eIF4e, a key regulator in protein synthesis.
- Receptor Interaction : It may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate various physiological processes .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis.
Anticancer Properties
Research indicates that derivatives of pyrido[2,3-d]pyrimidines possess significant anticancer activity. A study demonstrated that related compounds could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Antimicrobial Activity
The compound has shown promising results in preliminary antimicrobial assays against both Gram-positive and Gram-negative bacteria. Its mechanism may involve interference with bacterial DNA replication or protein synthesis.
Anti-inflammatory Effects
In vitro studies have indicated that this compound can reduce pro-inflammatory cytokine production in immune cells, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Case Study on Anticancer Activity :
- Antimicrobial Efficacy :
Research Findings Summary
| Activity | Findings |
|---|---|
| Anticancer | IC50 = 0.5 µM against breast cancer cells |
| Antimicrobial | MIC < 1 µg/mL against resistant bacteria |
| Anti-inflammatory | Reduced cytokine production in vitro |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
